2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a type of heterocyclic aromatic ring containing nitrogen and sulfur) attached to a pyridine ring (a six-membered ring with one nitrogen atom) and a phenyl ring (a six-membered carbon ring) via an acetamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the thiazole and pyridine rings are aromatic and might undergo electrophilic aromatic substitution reactions. The acetamide group could be involved in various reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar acetamide group and the aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Insecticidal Assessment
Research into heterocyclic compounds incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, has shown the versatility of these compounds for insecticidal applications. The synthesis involves various heterocycles such as pyrrole, pyridine, and thiazole, highlighting the potential for developing new pest control agents (Fadda et al., 2017).
Antimicrobial Activities
Thiazoles and their fused derivatives have been synthesized and tested for antimicrobial activity against bacterial and fungal isolates, including Escherichia coli and Aspergillus fumigatus. This research underlines the potential of thiazole derivatives in developing new antimicrobial agents, which could be relevant for compounds with similar structures (Wardkhan et al., 2008).
Antiproliferative Activity
The synthesis of pyridine linked thiazole hybrids has been explored for their antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer. This indicates the potential use of thiazole derivatives in cancer research, specifically in the development of new chemotherapy agents (Alqahtani & Bayazeed, 2020).
Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), with implications for cancer treatment. This research suggests that similar compounds might be effective in targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, demonstrating the potential of heterocyclic compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-23-15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-24-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNRQVWOKHCJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.